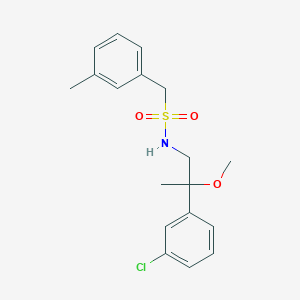
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(m-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(m-tolyl)methanesulfonamide is a chemical compound that belongs to the class of methanesulfonamides, which are known for their diverse biological activities and applications in various chemical reactions. The compound features a sulfonamide group attached to a methane moiety, which is further connected to an aromatic ring with specific substituents that influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of related phenylmethanesulfonamide derivatives has been explored in the literature. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene leads to the formation of a highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imine, which demonstrates high reactivity through alkylation reactions with various aromatic compounds such as toluene and anisole . This suggests that similar synthetic strategies could be employed to synthesize the compound , with appropriate modifications to introduce the methoxypropyl and m-tolyl substituents.
Molecular Structure Analysis
The molecular structure of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(m-tolyl)methanesulfonamide can be inferred from related compounds. For example, in N-(2,3-dichlorophenyl)methanesulfonamide, the conformation of the N-H bond is syn to the chloro substituents, which is a common feature in these types of molecules . Similarly, in N-(2,4-dichlorophenyl)methanesulfonamide, the N-H bond is nearly syn to the ortho-chloro substituent, indicating that the conformation of the N-H bond in the target compound may also be syn to its chloro substituent . These conformations are important as they can affect the molecule's interaction with biological receptors and its overall biological activity.
Chemical Reactions Analysis
Methanesulfonamides, including those with chlorophenyl groups, are known to participate in various chemical reactions. The presence of the sulfonamide group can make the compound a good electrophile, allowing it to undergo reactions with nucleophiles. The reactivity of the compound can be further influenced by the presence of the methoxypropyl and m-tolyl groups, which can either donate or withdraw electron density from the sulfonamide group, thus affecting its reactivity in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(m-tolyl)methanesulfonamide can be predicted based on the properties of similar compounds. For instance, the presence of chloro and methoxy groups can influence the compound's polarity, solubility, and melting point. The molecular packing of related compounds, such as N-(2,3-dichlorophenyl)methanesulfonamide and N-(2,4-dichlorophenyl)methanesulfonamide, is characterized by hydrogen bonding, which could also be expected in the compound of interest, potentially affecting its stability and crystalline form .
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-14-6-4-7-15(10-14)12-24(21,22)20-13-18(2,23-3)16-8-5-9-17(19)11-16/h4-11,20H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPCWGXTKFQPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(m-tolyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

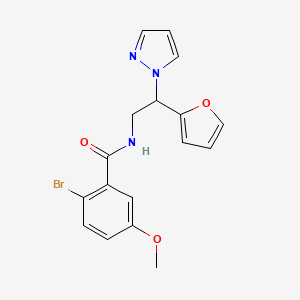

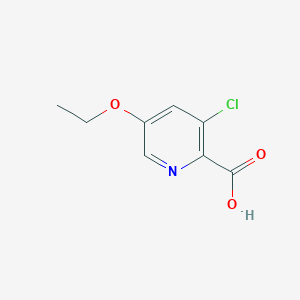
![2,8,10-Trimethyl-4-(4-(o-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3004929.png)
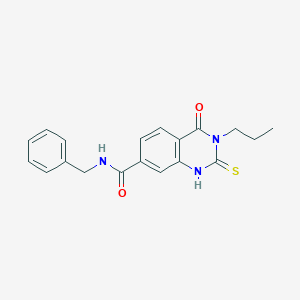
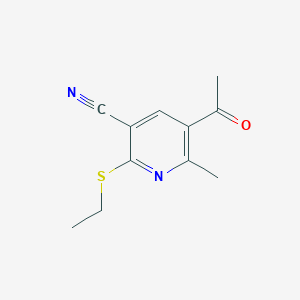
![1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3004934.png)
![N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3004935.png)

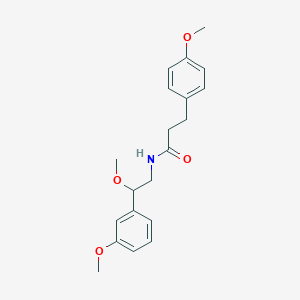
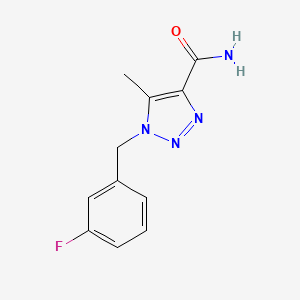
![2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide](/img/structure/B3004942.png)
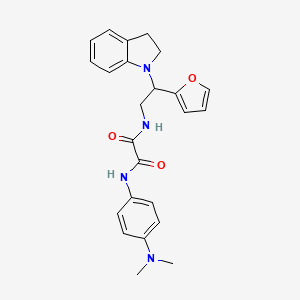
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)